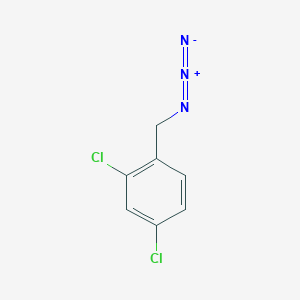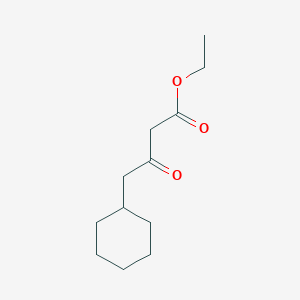
3-(4-吡啶基)丙炔酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-(4-Pyridyl)propiolate” is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-Pyridyl)propiolate” is1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
“Methyl 3-(4-Pyridyl)propiolate” is likely to participate in reactions that exploit the electrophilicity of the alkyne group, similar to Methyl propiolate .Physical And Chemical Properties Analysis
“Methyl 3-(4-Pyridyl)propiolate” is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.科学研究应用
有机合成
3-(4-吡啶基)丙炔酸甲酯: 是一种有机合成中的重要化合物。由于其反应性炔烃基团,它可作为构建块用于创建各种杂环化合物。 这种化合物可用于多组分反应,促进合成具有潜在药理活性的复杂分子 .
药物研究
在药物研究中,3-(4-吡啶基)丙炔酸甲酯正在探索其在开发新药中的作用。 其吡啶基是药物分子中常见的基序,对该核心结构的修饰可以导致发现具有增强治疗特性的化合物 .
材料科学
3-(4-吡啶基)丙炔酸甲酯: 在材料科学中得到应用,特别是在开发新型有机材料方面。 将其掺入聚合物或小分子阵列可以赋予独特的电子和光学特性,这对于创建用于技术应用的先进材料非常有用.
分析化学
在分析化学中,3-(4-吡啶基)丙炔酸甲酯可以用作衍生化试剂。 它与各种官能团反应,这可以帮助通过色谱法和质谱法等技术检测和定量物质 .
农业化学
虽然在农业化学中没有关于3-(4-吡啶基)丙炔酸甲酯的直接参考文献,但相关的化合物已被证明会影响植物生长和土壤化学。 例如,甲基化吡啶衍生物可以作为硝化抑制剂,影响农业环境中的氮循环 .
环境研究
3-(4-吡啶基)丙炔酸甲酯: 可能可以研究其对环境的影响,特别是与土壤化学和植物生理学有关。 具有类似结构的化合物已被研究其在调节根系发育和与土壤微生物相互作用中的作用,这对理解和改进可持续农业实践至关重要 .
作用机制
Target of Action
Methyl 3-(4-Pyridyl)propiolate is an organic compound that is primarily used as a reagent and building block for the synthesis of other organic compounds . The primary targets of Methyl 3-(4-Pyridyl)propiolate are the organic compounds that it helps synthesize.
Mode of Action
Methyl 3-(4-Pyridyl)propiolate interacts with its targets through chemical reactions that exploit the electrophilicity of the alkyne group . This interaction results in the formation of new organic compounds.
Biochemical Pathways
Methyl 3-(4-Pyridyl)propiolate is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Result of Action
The molecular and cellular effects of Methyl 3-(4-Pyridyl)propiolate’s action primarily involve the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds with various potential applications in chemical research and development.
Action Environment
The action, efficacy, and stability of Methyl 3-(4-Pyridyl)propiolate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific reaction conditions, including the presence of a transition metal catalyst . Additionally, the stability of Methyl 3-(4-Pyridyl)propiolate may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
生化分析
Biochemical Properties
Methyl 3-(4-Pyridyl)propiolate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as pyridoxal kinase and pyridox (am)in-5′-phosphate oxidase, which are involved in the metabolism of vitamin B6 . These interactions are crucial for the transfer of pyridoxal-5′-phosphate, a coenzyme for numerous biochemical reactions. The compound’s interaction with these enzymes suggests its potential role in regulating metabolic pathways that depend on vitamin B6.
Cellular Effects
Methyl 3-(4-Pyridyl)propiolate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nitric oxide and reactive oxygen species pathways, which are critical for cell signaling and stress responses . Additionally, the compound affects the expression of genes involved in auxin signaling, which plays a role in cell growth and differentiation . These effects highlight the compound’s potential impact on cellular function and its ability to modulate key biochemical pathways.
Molecular Mechanism
The molecular mechanism of Methyl 3-(4-Pyridyl)propiolate involves its binding interactions with specific biomolecules. The compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to changes in gene expression and alterations in metabolic pathways. Additionally, the compound’s interaction with pyridoxal-5′-phosphate-dependent enzymes suggests a role in modulating coenzyme availability and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(4-Pyridyl)propiolate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can induce changes in cellular processes over extended periods, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of Methyl 3-(4-Pyridyl)propiolate vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, the compound can induce adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Methyl 3-(4-Pyridyl)propiolate is involved in several metabolic pathways, particularly those related to the metabolism of pyridine derivatives. The compound interacts with enzymes such as pyridoxal kinase and pyridox (am)in-5′-phosphate oxidase, which are essential for the synthesis and utilization of pyridoxal-5′-phosphate . These interactions can influence metabolic flux and the levels of various metabolites, highlighting the compound’s role in regulating key biochemical pathways.
Transport and Distribution
The transport and distribution of Methyl 3-(4-Pyridyl)propiolate within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Subcellular Localization
Methyl 3-(4-Pyridyl)propiolate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for understanding how the compound interacts with various biomolecules and modulates cellular processes.
属性
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKKRYTNVEEMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

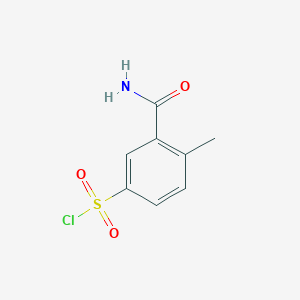


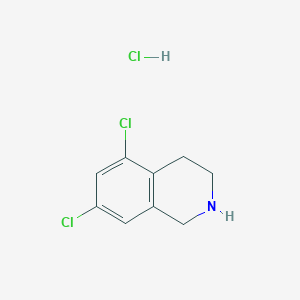
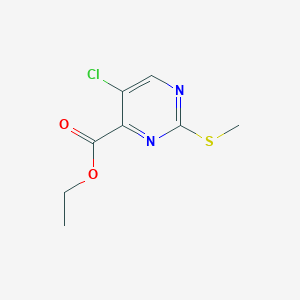
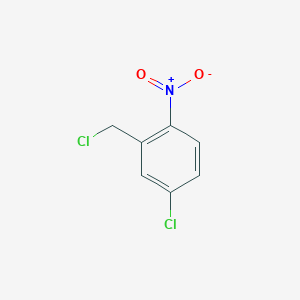
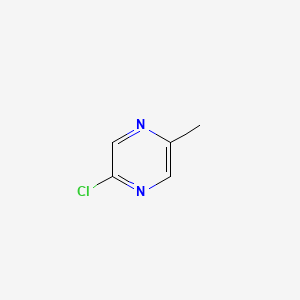
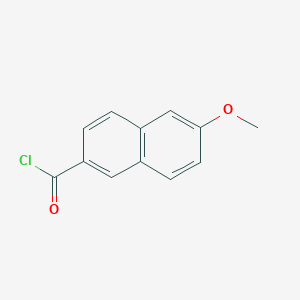
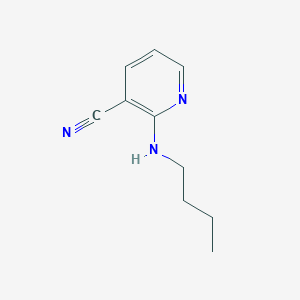
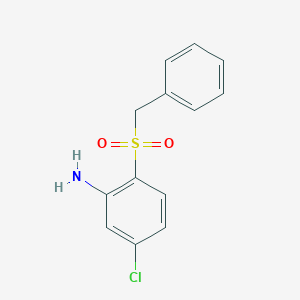
![5-Oxabicyclo[2.1.0]pentane](/img/structure/B1367150.png)
